molecular formula C21H20ClN3O5S2 B2553210 (Z)-5-((5-(2-chloro-4-nitrophenyl)furan-2-yl)methylene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one CAS No. 875332-88-0

(Z)-5-((5-(2-chloro-4-nitrophenyl)furan-2-yl)methylene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one

Cat. No. B2553210
CAS RN: 875332-88-0
M. Wt: 493.98
InChI Key: XTYMHPKWSPZMKQ-UYRXBGFRSA-N
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Description

(Z)-5-((5-(2-chloro-4-nitrophenyl)furan-2-yl)methylene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C21H20ClN3O5S2 and its molecular weight is 493.98. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Apoptosis Induction

Research has demonstrated the potential anticancer properties of thiazolidinone derivatives, highlighting their ability to exhibit moderate to strong antiproliferative activity in a dose-dependent manner on human leukemia cell lines. The structural presence of the furan moiety and electron-donating groups on the thiazolidinone framework significantly contributes to their anticancer activity, with some compounds displaying potent effects on inducing apoptosis in cancer cells (S. Chandrappa et al., 2009).

Antiangiogenic Effects

Further studies have expanded on the anticancer capabilities of thiazolidin-4-one derivatives, showing that they not only inhibit tumor growth but also possess strong antiangiogenic effects. This was demonstrated using a mouse model, where these compounds effectively reduced tumor volume and cell number while prolonging the life span of the mice. This suggests a promising avenue for anticancer therapy focused on limiting tumor angiogenesis and cell proliferation (S. Chandrappa et al., 2010).

Structural and Molecular Analysis

Research has also focused on the structural and molecular aspects of thiazolidinone derivatives. For instance, X-ray powder diffraction and density functional theory (DFT) studies have provided insights into the molecular and solid-state structure of these compounds. Hirshfeld surface analysis, in particular, has been utilized to understand the intermolecular interactions within the crystal structure, offering a deeper understanding of the compound's stability and potential reactivity (Rachida Rahmani et al., 2017).

Antimicrobial Activity

Thiazolidin-4-one derivatives have been explored for their antimicrobial properties as well. Synthesis and evaluation of these compounds have shown variable but promising antibacterial and antifungal activities, suggesting a potential for developing new antimicrobial agents. Such studies are crucial in the search for novel treatments against resistant strains of bacteria and fungi (H. B'Bhatt & S. Sharma, 2017).

properties

IUPAC Name

(5Z)-5-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O5S2/c22-17-12-14(25(27)28)2-4-16(17)18-5-3-15(30-18)13-19-20(26)24(21(31)32-19)7-1-6-23-8-10-29-11-9-23/h2-5,12-13H,1,6-11H2/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYMHPKWSPZMKQ-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCCN2C(=O)/C(=C/C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-5-((5-(2-chloro-4-nitrophenyl)furan-2-yl)methylene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one

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